[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that features both furan and pyrazole moieties. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a base to deprotonate the pyrazole, followed by nucleophilic substitution with a furan derivative. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the pyrazole ring results in pyrazolines .
Scientific Research Applications
[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The furan and pyrazole rings can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects[7][7].
Comparison with Similar Compounds
Similar Compounds
- [(furan-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
- [(furan-2-yl)methyl][(3-ethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
- [(furan-2-yl)methyl][(3-methyl-1-propyl-1H-imidazol-4-yl)methyl]amine
Uniqueness
[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of furan and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19N3O/c1-3-6-16-10-12(11(2)15-16)8-14-9-13-5-4-7-17-13/h4-5,7,10,14H,3,6,8-9H2,1-2H3 |
InChI Key |
BUDVEODFIJSXAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC=CO2 |
Origin of Product |
United States |
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